molecular formula C14H21BN2O4 B1529908 Methyl 2-(methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinate CAS No. 2103352-46-9

Methyl 2-(methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinate

Cat. No.: B1529908
CAS No.: 2103352-46-9
M. Wt: 292.14 g/mol
InChI Key: SGKPXKUAWDGDOY-UHFFFAOYSA-N
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Description

Methyl 2-(methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinate is a complex organic compound that belongs to the class of nicotinates. This compound is characterized by the presence of a boronate ester group, which is known for its utility in various chemical reactions, particularly in organic synthesis. The compound’s structure includes a nicotinate core, which is a derivative of nicotinic acid, and a boronate ester, which is a derivative of boronic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinate typically involves the following steps:

    Formation of the Nicotinate Core: The nicotinate core can be synthesized through the esterification of nicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid.

    Introduction of the Boronate Ester Group: The boronate ester group can be introduced through a palladium-catalyzed cross-coupling reaction known as the Suzuki-Miyaura coupling. This reaction involves the coupling of a halogenated nicotinate derivative with a boronic acid derivative in the presence of a palladium catalyst and a base such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of flow reactors also enhances the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The boronate ester group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Methyl 2-(methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Medicine: Research is ongoing into the use of boronate esters in drug delivery systems, where they can enhance the stability and bioavailability of therapeutic agents.

    Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 2-(methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinate involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The compound’s ability to participate in cross-coupling reactions also allows it to modify biological molecules, potentially altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Another boronic acid derivative used in organic synthesis.

    Nicotinic Acid: The parent compound of the nicotinate core.

    Methyl Nicotinate: A simpler ester derivative of nicotinic acid.

Uniqueness

Methyl 2-(methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinate is unique due to the presence of both a nicotinate core and a boronate ester group. This combination of functional groups allows the compound to participate in a wide range of chemical reactions, making it a versatile tool in organic synthesis and scientific research.

Properties

IUPAC Name

methyl 2-(methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BN2O4/c1-13(2)14(3,4)21-15(20-13)9-7-10(12(18)19-6)11(16-5)17-8-9/h7-8H,1-6H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKPXKUAWDGDOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)NC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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